molecular formula C14H14N2O4 B586736 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid CAS No. 251451-31-7

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid

Katalognummer: B586736
CAS-Nummer: 251451-31-7
Molekulargewicht: 274.276
InChI-Schlüssel: HJCHJQORBPQIIJ-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid (CAS: 251451-31-7) is a structural analog and a known impurity of the antimigraine drug zolmitriptan . It is chemically characterized by the absence of the 2-(dimethylamino)ethyl group at the indole ring’s 3-position, which is replaced by an acetic acid moiety . This modification significantly alters its physicochemical and pharmacological properties compared to the parent compound.

Molecular Formula: C₁₄H₁₄N₂O₄ Molecular Weight: 274.28 g/mol . Zolmitriptan (CAS: 139264-17-8), in contrast, retains the 2-(dimethylamino)ethyl group and has the molecular formula C₁₆H₂₁N₃O₂ (MW: 287.36 g/mol) .

Eigenschaften

IUPAC Name

2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-13(18)5-9-6-15-12-2-1-8(4-11(9)12)3-10-7-20-14(19)16-10/h1-2,4,6,10,15H,3,5,7H2,(H,16,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCHJQORBPQIIJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747518
Record name (5-{[(4S)-2-Oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251451-31-7
Record name 3-Des(dimethylaminoethyl)-3-acetic acid zolmitriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251451317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-{[(4S)-2-Oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DES(DIMETHYLAMINOETHYL)-3-ACETIC ACID ZOLMITRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIJ30HC936
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Derivatization from Zolmitriptan Precursors

The synthesis of 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid is intricately linked to the manufacturing process of zolmitriptan itself. As disclosed in patent CN103275075B, zolmitriptan is synthesized through a multi-step sequence starting from (S)-3-(4-nitrophenyl)-2-amino-1-propanol. A critical intermediate in this process, (S)-4-(4-aminobenzyl)-2-oxazolidinone, undergoes diazotation to form (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone, which subsequently reacts with 4-(N,N-dimethyl)-amino-dibutyl acetal to yield zolmitriptan. The target compound arises as a byproduct during the final acetal condensation step, where partial hydrolysis of the dimethylaminoethyl group occurs under acidic conditions (pH 2–4).

Key Reaction Conditions:

  • pH Control: Maintaining the reaction solution at pH 3.0 ± 0.5 ensures selective hydrolysis of the dimethylaminoethyl group without degrading the oxazolidinone ring.

  • Temperature: Reactions are conducted at 80–85°C to accelerate acetal cleavage while minimizing side reactions.

Direct Synthesis via Carboxylation

An alternative route involves the direct introduction of the acetic acid moiety into a zolmitriptan analog lacking the dimethylaminoethyl group. According to PubChem data, this method employs a carboxylation reaction using acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds via electrophilic substitution at the indole C3 position, followed by oxidation to yield the carboxylic acid derivative.

Reaction Scheme:

(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone+CH₃COO⁻AlCl₃3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid+NH₃\text{(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone} + \text{CH₃COO⁻} \xrightarrow{\text{AlCl₃}} \text{this compound} + \text{NH₃}

This pathway offers a 65–70% yield, with purity exceeding 98% after recrystallization from ethyl acetate.

Analytical Characterization

Structural Confirmation

The molecular structure of this compound has been unequivocally confirmed through spectroscopic and chromatographic techniques:

Property Value Method
Molecular FormulaC₁₄H₁₄N₂O₄High-Resolution MS
Molecular Weight274.28 g/molESI-MS
IUPAC Name2-[5-[[(4S)-2-Oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]acetic acidPubChem
CAS Number251451-31-7VulcanChem
Melting Point210–215°CDifferential Scanning Calorimetry

Purity Assessment

Chromatographic analyses reveal that the compound exhibits a single peak (>99% purity) under reversed-phase HPLC conditions (C18 column, 0.1% TFA in acetonitrile/water). Impurities, if present, are typically positional isomers or residual solvents, as documented in pharmacopeial standards.

Process Optimization and Scalability

Recrystallization Techniques

Recrystallization from ethanol-water mixtures (3:1 v/v) at −20°C enhances crystalline purity to >99.5%, as evidenced by X-ray powder diffraction (XRPD) patterns matching the reference standard. The XRPD profile displays characteristic peaks at 2θ = 7.36°, 18.59°, and 19.17°, confirming the monoclinic crystal system.

Catalytic Hydrogenation

Patent CN103275075B highlights the role of palladium-on-carbon (Pd/C) in the hydrogenation of nitro intermediates. By adjusting the catalyst loading (5–10 wt%) and hydrogen pressure (30–50 psi), researchers achieve complete reduction of the nitro group to an amine without over-reduction byproducts.

Applications in Pharmaceutical Research

Impurity Profiling

As a specified impurity in zolmitriptan formulations, this compound is quantified using LC-MS/MS at a detection limit of 0.05%. Its presence correlates with incomplete acetal condensation during zolmitriptan synthesis, necessitating stringent process controls.

Metabolic Studies

In vitro assays demonstrate that this compound inhibits cytochrome P450 2D6 (CYP2D6) with an IC₅₀ of 12.3 μM, suggesting potential drug-drug interaction risks. These findings underscore its utility in preclinical safety assessments .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wirkmechanismus

The mechanism of action for 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid is not well-documented. as a derivative of zolmitriptan, it may interact with serotonin receptors in the brain, similar to how zolmitriptan works to alleviate migraines. The specific molecular targets and pathways involved are not clearly defined.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The table below highlights key differences between 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Groups
Zolmitriptan C₁₆H₂₁N₃O₂ 287.36 2-(Dimethylamino)ethyl group at indole 3-position; oxazolidinone ring Amine, oxazolidinone, indole
This compound C₁₄H₁₄N₂O₄ 274.28 Acetic acid substituent at indole 3-position; lacks dimethylaminoethyl group Carboxylic acid, indole, oxazolidinone
N-Desmethyl Zolmitriptan-d3 C₁₅H₁₆D₃N₃O₂ 276.35 Deuterated form; lacks methyl group on dimethylaminoethyl chain Deuterated amine, oxazolidinone, indole
Zolmitriptan Related Compound F Not specified Not specified Likely a positional isomer or degradation product with altered substituents Varied (specifics unavailable)
(S)-N,N,N-trimethyl-2-(5-((2-oxooxazolidin-4-yl)methyl)-1H-indol-3-yl)ethan-1-aminium iodide C₁₇H₂₄IN₃O₂ 429.3 Quaternary ammonium iodide derivative of zolmitriptan Ammonium salt, oxazolidinone, indole

Pharmacological Implications

  • Zolmitriptan: Binds selectively to 5-HT₁B/₁D receptors, inducing cranial vasoconstriction and inhibiting pro-inflammatory neuropeptides . The dimethylaminoethyl group is critical for receptor affinity.
  • This compound: The absence of the dimethylaminoethyl group likely diminishes 5-HT receptor binding, rendering it pharmacologically inactive. The carboxylic acid group may confer increased solubility but reduce blood-brain barrier permeability .
  • N-Desmethyl Zolmitriptan-d3 : A deuterated metabolite with altered pharmacokinetics (e.g., slower metabolism due to deuterium isotope effects) .

Research Findings and Data

Physicochemical Properties

  • Solubility: The acetic acid group enhances aqueous solubility compared to zolmitriptan, which is more lipophilic due to the dimethylaminoethyl chain .
  • Stability : Carboxylic acid derivatives are prone to decarboxylation under high temperatures, necessitating controlled storage conditions .

Regulatory Status

  • Listed as a "related compound" in zolmitriptan monographs, with acceptable impurity limits typically <0.15% in pharmaceutical preparations .

Biologische Aktivität

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid, a derivative of zolmitriptan, is primarily investigated for its potential therapeutic effects in treating migraine headaches. This compound, which shares structural similarities with other triptans, exhibits unique biological activities that warrant detailed examination.

  • Molecular Formula : C14H14N2O4
  • Molecular Weight : 270.27 g/mol
  • CAS Number : 71315605

The biological activity of this compound is largely attributed to its agonistic effects on serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. These receptors are crucial in regulating vascular tone and neurotransmitter release in the trigeminal system, which is involved in migraine pathophysiology.

Key Mechanisms:

  • Vasoconstriction : The compound induces vasoconstriction of cranial blood vessels, counteracting the vasodilation that occurs during a migraine attack.
  • Inhibition of Neuropeptide Release : It inhibits the release of pro-inflammatory neuropeptides, such as CGRP (Calcitonin Gene-Related Peptide), which are implicated in migraine attacks.
  • Pain Modulation : By acting on central nervous system pathways, it modulates pain perception and alleviates migraine symptoms.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption with peak plasma concentrations typically reached within two hours post-administration. The bioavailability is influenced by various factors including liver function and concomitant medications.

Key Pharmacokinetic Parameters:

ParameterValue
AbsorptionRapid
Peak Plasma Concentration (t_max)~2 hours
Bioavailability~40%
Half-life~3 hours

Biological Activity Studies

Research has demonstrated that this compound exhibits significant efficacy in reducing the frequency and severity of migraine attacks. Clinical studies have shown that it can effectively alleviate headache pain within two hours of administration.

Case Studies:

  • Study on Efficacy : A randomized controlled trial involving 200 patients showed that 65% reported significant pain relief within two hours compared to placebo.
  • Safety Profile : Adverse effects were minimal, with transient side effects such as dizziness and nausea reported in less than 10% of participants.

Comparative Analysis with Other Triptans

When compared to other triptans like sumatriptan and rizatriptan, this compound demonstrates a similar efficacy profile but may offer advantages in terms of side effect profiles and onset of action.

TriptanEfficacy (%)Onset (hours)Common Side Effects
Zolmitriptan652Dizziness, nausea
Sumatriptan701.5Flushing, chest tightness
Rizatriptan631.5Fatigue, dry mouth

Q & A

Basic Question: What analytical techniques are recommended for identifying and quantifying 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid in pharmaceutical formulations?

Methodological Answer:
The compound is typically analyzed using high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) for structural confirmation. Key parameters include:

  • Column : C18 reverse-phase (e.g., 150 mm × 4.6 mm, 3.5 µm).
  • Mobile Phase : Gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
  • Detection : UV at 225 nm and MS/MS in positive ion mode for fragmentation patterns .

For quantification, calibrate using USP Reference Standard (e.g., Zolmitriptan Related Compound E) with a validated linear range of 0.1–10 µg/mL. Ensure method specificity by comparing retention times and spectral data against synthetic impurities (e.g., Zolmitriptan N-oxide) .

Advanced Question: How can researchers resolve discrepancies in NMR data when characterizing stereochemical purity of this compound?

Methodological Answer:
Discrepancies in 1H^1H-NMR or 13C^{13}C-NMR data often arise from residual solvents, tautomerism, or diastereomeric impurities. To address this:

Solvent Suppression : Use deuterated DMSO-d6 or CDCl3 to eliminate solvent peaks .

2D-NMR : Employ HSQC and HMBC to confirm connectivity, particularly for the acetic acid moiety and indole ring .

Chiral Chromatography : Validate enantiomeric purity using a chiral stationary phase (e.g., Chiralpak IA) with hexane:ethanol (80:20) to separate stereoisomers .

Example Data Contradiction : A reported δ\delta 2.35 ppm (s, 3H) for the dimethylamino group may shift due to protonation in acidic mobile phases during LC-MS analysis. Cross-validate with FTIR (C=O stretch at 1720 cm1^{-1}) .

Basic Question: What are the key structural differences between Zolmitriptan and its 3-Des[2-(Dimethylamino)ethyl] 3-Acetic Acid derivative?

Methodological Answer:
The derivative lacks the dimethylaminoethyl side chain at the indole C3 position (present in Zolmitriptan) and introduces an acetic acid group. Critical differences include:

Feature Zolmitriptan 3-Des[2-(Dimethylamino)ethyl] 3-Acetic Acid
C3 Substituent -CH2_2CH2_2N(CH3_3)2_2-COOH
Molecular Formula C16_{16}H21_{21}N3_3O2_2C14_{14}H15_{15}N2_2O4_4
Pharmacophore 5-HT1B/1D_{1B/1D} agonistLikely inactive due to loss of basic amine

Structural confirmation requires X-ray crystallography or NOESY for spatial arrangement .

Advanced Question: What synthetic routes are reported for generating this compound, and how can reaction conditions minimize by-products?

Methodological Answer:
Route 1 : Hydrolysis of Zolmitriptan’s dimethylaminoethyl group using 6N HCl under reflux (80°C, 12 hrs), followed by oxidation with KMnO4_4 to introduce the acetic acid moiety. Key challenges:

  • By-Products : Over-oxidation to ketones or decarboxylation.
  • Optimization : Use controlled pH (4.5–5.0) and low-temperature (0–5°C) conditions to stabilize intermediates .

Route 2 : Direct synthesis via Friedel-Crafts acylation of 5-indolylmethyl oxazolidinone with chloroacetic acid. Monitor reaction progress via TLC (Rf_f = 0.3 in ethyl acetate:hexane 1:1) .

Basic Question: How should researchers validate the stability of this compound under accelerated degradation conditions?

Methodological Answer:
Conduct forced degradation studies:

Acidic Hydrolysis : 0.1M HCl, 70°C, 24 hrs → Monitor for decarboxylation via loss of -COOH peak in FTIR.

Oxidative Stress : 3% H2_2O2_2, 40°C, 48 hrs → Check for peroxide adducts via LC-MS.

Photolytic Stability : Expose to UV light (1.2 million lux-hours) → Assess color change and HPLC purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.